molecular formula C22H23FN4O3S B3399509 3-[4-(4-Fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine CAS No. 1040641-62-0

3-[4-(4-Fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine

Cat. No. B3399509
CAS RN: 1040641-62-0
M. Wt: 442.5 g/mol
InChI Key: QKYODELPBJEPHN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine and piperazine rings would give the molecule a certain degree of rigidity. The sulfonyl, methoxy, and fluorine groups would likely have significant effects on the molecule’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the presence and position of its functional groups. The pyridazine ring, for example, might undergo reactions at the nitrogen atoms. The sulfonyl group could potentially be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl, methoxy, and fluorine groups might affect the compound’s solubility, boiling point, and melting point .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Future Directions

The study and application of this compound could potentially be a topic of future research. Its unique structure and functional groups make it an interesting subject for investigation in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

3-[4-(4-fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]-6-(4-methoxyphenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3S/c1-16-15-19(7-8-20(16)23)31(28,29)27-13-11-26(12-14-27)22-10-9-21(24-25-22)17-3-5-18(30-2)6-4-17/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYODELPBJEPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(4-Fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine
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3-[4-(4-Fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine
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3-[4-(4-Fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine

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